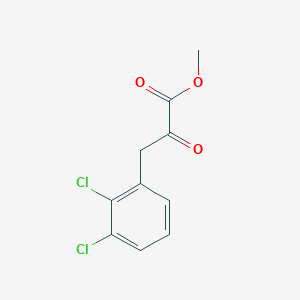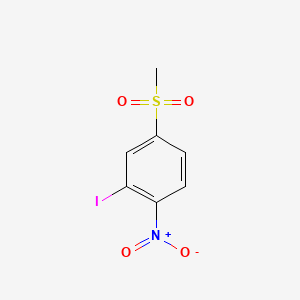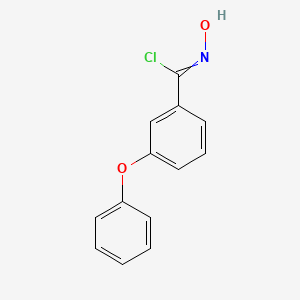
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 4-chlorobenzyl substituent, and a dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the dihydropyrazinone core: The protected amine is then reacted with appropriate reagents to form the dihydropyrazinone core.
Introduction of the 4-chlorobenzyl group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction, typically using 4-chlorobenzyl chloride as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl alcohol: A related compound with a similar 4-chlorobenzyl group but different functional groups.
4-Chlorobenzoyl chloride: Another related compound used in organic synthesis with a 4-chlorobenzyl group.
Uniqueness
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dihydropyrazinone core and Boc protection make it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Properties
Molecular Formula |
C16H19ClN2O3 |
|---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
tert-butyl 3-[(4-chlorophenyl)methyl]-2-oxo-1,3-dihydropyrazine-4-carboxylate |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(2,3)22-15(21)19-9-8-18-14(20)13(19)10-11-4-6-12(17)7-5-11/h4-9,13H,10H2,1-3H3,(H,18,20) |
InChI Key |
OHYCMABCWBNEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CNC(=O)C1CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
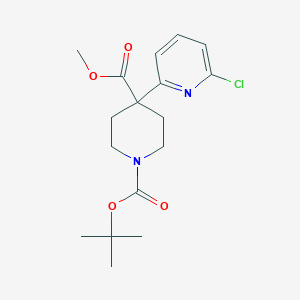
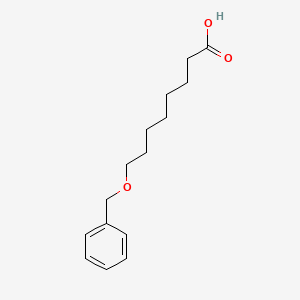
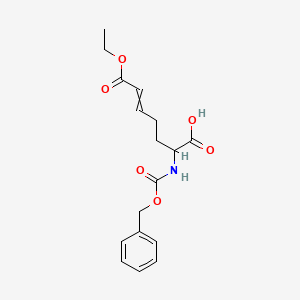

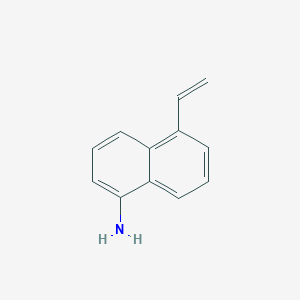
![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
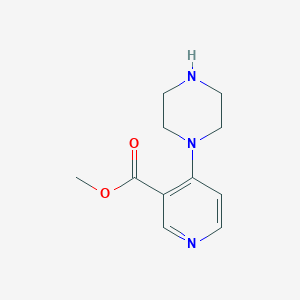
![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)
